1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene
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Overview
Description
1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoroethoxy group, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-(2,2-difluoroethoxy)-5-methylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The difluoroethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Ethoxy-substituted benzene derivatives from the reduction of the difluoroethoxy group.
Scientific Research Applications
1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion (Br-).
Oxidation: The methyl group is oxidized through a series of electron transfer steps, resulting in the formation of a carboxylic acid or aldehyde.
Reduction: The difluoroethoxy group is reduced by the transfer of electrons from the reducing agent to the carbon-oxygen bond, leading to the formation of an ethoxy group.
Comparison with Similar Compounds
1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-(2,2-difluoroethoxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene:
1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene: The presence of a trifluoromethyl group significantly alters the compound’s properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJESRWVZZUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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